2-(3-Formylphenoxy)acetamide
Overview
Description
2-(3-Formylphenoxy)acetamide is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is characterized by the presence of a formyl group attached to a phenoxyacetamide structure. This compound is used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenoxy)acetamide typically involves the reaction of 3-formylphenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include steps for purification and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(3-Carboxyphenoxy)acetamide.
Reduction: 2-(3-Hydroxymethylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Formylphenoxy)acetamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenoxyacetamide structure allows for specific binding interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Formylphenoxy)acetamide
- 2-(4-Formylphenoxy)acetamide
- 2-(2-Formylphenoxy)-N-methylacetamide
- 2-(4-Formylphenoxy)-N-phenylacetamide
Uniqueness
2-(3-Formylphenoxy)acetamide is unique due to the position of the formyl group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3-formylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-5H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBODVJAIQVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454607 | |
Record name | 2-(3-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849015-95-8 | |
Record name | 2-(3-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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